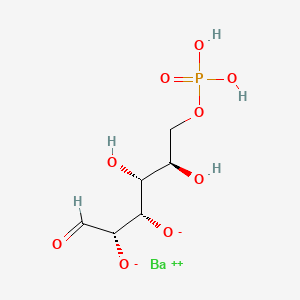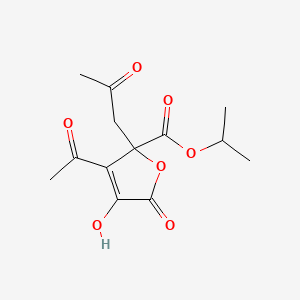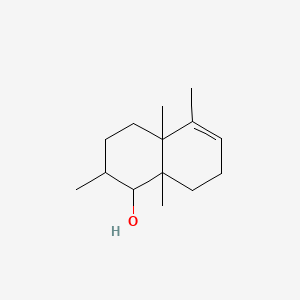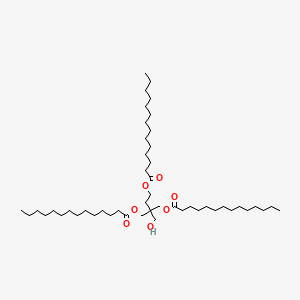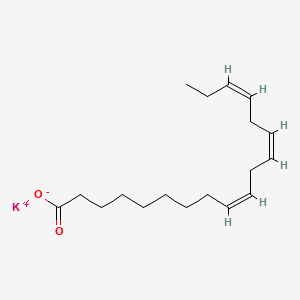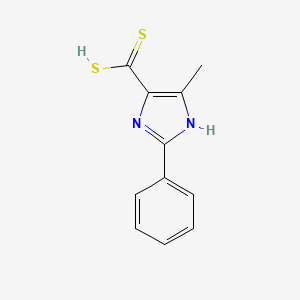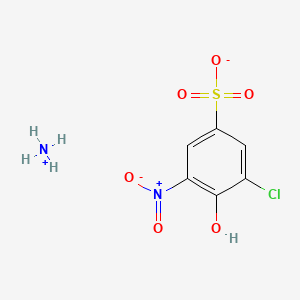
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate: is a chemical compound with the molecular formula C6H4ClNO6S.H4N and a molecular weight of 270.65 g/mol . This compound is known for its unique structural features, including a chloro, hydroxy, and nitro group attached to a benzene ring, along with an ammonium sulphonate group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-chloro-4-hydroxybenzenesulphonic acid, followed by neutralization with ammonium hydroxide. The reaction conditions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Neutralization: Adding ammonium hydroxide to the nitrated product to form the ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using automated reactors to control temperature and reaction time.
Purification: Employing crystallization and filtration techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydroxide or primary amines in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-chloro-4-oxo-5-nitrobenzenesulphonate.
Reduction: Ammonium 3-chloro-4-hydroxy-5-aminobenzenesulphonate.
Substitution: Ammonium 3-hydroxy-4-hydroxy-5-nitrobenzenesulphonate or ammonium 3-amino-4-hydroxy-5-nitrobenzenesulphonate.
Applications De Recherche Scientifique
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the nitro and chloro groups allows it to form strong interactions with active sites, altering the function of the target molecules.
Comparaison Avec Des Composés Similaires
- Ammonium 3-chloro-4-hydroxybenzenesulphonate
- Ammonium 3-chloro-5-nitrobenzenesulphonate
- Ammonium 4-hydroxy-5-nitrobenzenesulphonate
Uniqueness: Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is unique due to the simultaneous presence of chloro, hydroxy, and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
93859-14-4 |
|---|---|
Formule moléculaire |
C6H7ClN2O6S |
Poids moléculaire |
270.65 g/mol |
Nom IUPAC |
azanium;3-chloro-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4ClNO6S.H3N/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,(H,12,13,14);1H3 |
Clé InChI |
QOVCDGJTQKIGPK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



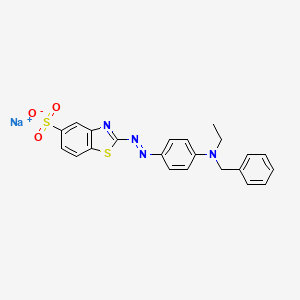
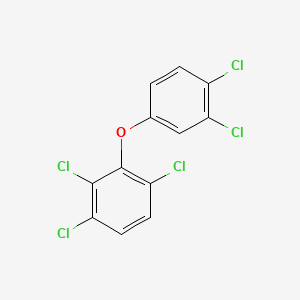
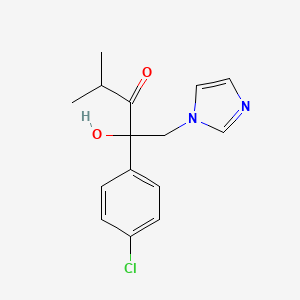
![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
